

# **Evacetrapib In Vitro CETP Inhibition Assay: Application Notes and Protocols**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for conducting an in vitro cholesteryl ester transfer protein (CETP) inhibition assay using **Evacetrapib**. **Evacetrapib** (LY2484595) is a potent and selective inhibitor of CETP, a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. [1] Inhibition of CETP is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels.[2][3]

# Data Presentation: Evacetrapib In Vitro CETP Inhibition

The inhibitory activity of **Evacetrapib** on CETP has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.

Assay Type	CETP Source	Evacetrapib IC50 (nM)	Reference
Buffer Assay	Human Recombinant CETP	5.5	[4][5][6]
Human Plasma Assay	Endogenous Human Plasma CETP	36	[4][6][7]



# Experimental Protocol: Fluorometric CETP Inhibition Assay

This protocol describes a common method for measuring CETP inhibition in vitro using a fluorometric approach. This type of assay typically utilizes a donor particle containing a self-quenched fluorescent lipid and an acceptor particle. CETP-mediated transfer of the fluorescent lipid to the acceptor particle results in an increase in fluorescence, which is inhibited in the presence of an inhibitor like **Evacetrapib**.[8][9][10]

#### Materials:

- Human Recombinant CETP or Human Plasma Pool (as CETP source)
- Fluorescent Donor Particles (containing a self-quenched neutral lipid)
- Acceptor Particles (e.g., artificial liposomes or LDL)
- CETP Assay Buffer
- Evacetrapib
- Dimethyl Sulfoxide (DMSO)
- 96-well black microplate
- Fluorometric microplate reader with excitation/emission wavelengths of ~480/511 nm or ~465/535 nm[10]
- Positive Control Inhibitor (e.g., Anacetrapib or Torcetrapib)

#### Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of Evacetrapib in DMSO. Subsequently, create a series of serial dilutions in CETP assay buffer to achieve the desired final concentrations for the assay.
    The final DMSO concentration in the assay should not exceed 1-2%.



- If using human recombinant CETP, dilute it in CETP assay buffer to the desired working concentration.
- If using human plasma, it may be used neat or diluted with assay buffer.
- Prepare working solutions of the donor and acceptor particles in the assay buffer as per the manufacturer's instructions.
- Assay Setup:
  - In a 96-well black microplate, add the following to each well:
    - CETP Assay Buffer
    - Evacetrapib solution at various concentrations (or vehicle control DMSO in assay buffer)
    - CETP source (recombinant protein or human plasma)
  - Include the following controls:
    - No CETP Control: Assay buffer, donor and acceptor particles, but no CETP source.
    - Vehicle Control: Assay buffer, CETP source, donor and acceptor particles, and the same concentration of DMSO as in the Evacetrapib wells.
    - Positive Control Inhibitor: Assay buffer, CETP source, donor and acceptor particles, and a known CETP inhibitor at a concentration expected to give maximal inhibition.
- Pre-incubation:
  - Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the CETP enzyme.
- Initiation of Reaction:
  - Add the mixture of donor and acceptor particles to each well to start the reaction.
- Measurement:



- Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
- Measure the fluorescence intensity in a kinetic mode for 1 to 3 hours, with readings taken every 5-10 minutes. The excitation and emission wavelengths will depend on the specific fluorescent lipid used.

### Data Analysis:

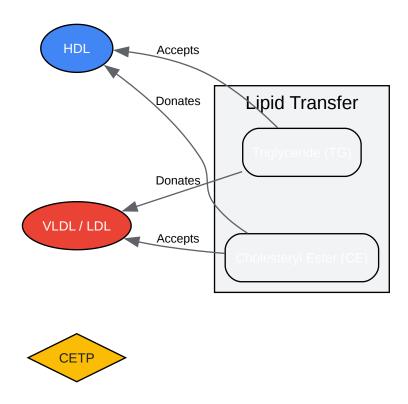
- For each concentration of Evacetrapib and controls, calculate the rate of the reaction (increase in fluorescence over time) from the linear portion of the kinetic curve.
- Subtract the rate of the "No CETP Control" from all other rates to correct for background signal.
- Normalize the data by setting the rate of the "Vehicle Control" as 100% CETP activity.
- Plot the percentage of CETP inhibition against the logarithm of the Evacetrapib concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

## Visualizations

## **CETP Mechanism of Action**

Cholesteryl ester transfer protein (CETP) mediates the transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), in exchange for triglycerides (TG).[3] This process is a key step in reverse cholesterol transport.





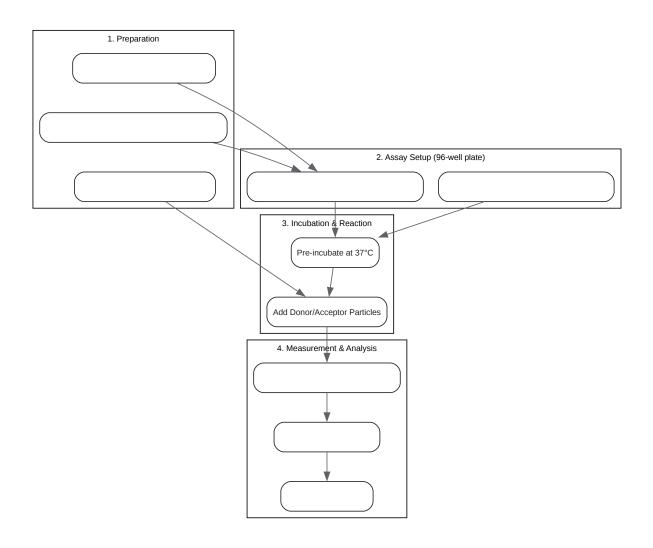
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Caption: Mechanism of CETP-mediated lipid transfer.

## **Experimental Workflow: In Vitro CETP Inhibition Assay**

The following diagram outlines the key steps in the in vitro fluorometric assay to determine the inhibitory potential of **Evacetrapib** on CETP activity.





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Caption: Workflow for the in vitro CETP inhibition assay.



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